molecular formula C15H13BrO2 B1517745 (5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone CAS No. 1097000-32-2

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone

Cat. No.: B1517745
CAS No.: 1097000-32-2
M. Wt: 305.17 g/mol
InChI Key: KMOOJLPJNPQZMH-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: is a complex organic compound characterized by its bromine and methoxy functional groups attached to a phenyl ring, and a ketone group bonded to another phenyl ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Methoxylation: The compound can be synthesized by first brominating 2-methoxybenzene to introduce the bromine atom at the 5-position, followed by a Friedel-Crafts acylation reaction with 2-methylbenzene to introduce the ketone group.

  • Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to form the carbon-carbon bond between the brominated and methylated phenyl rings.

Industrial Production Methods:

  • Batch Processing: Large-scale production often involves batch processing where the reactants are mixed in a controlled environment to ensure consistent product quality.

  • Catalytic Systems: The use of palladium or nickel catalysts can enhance the efficiency of cross-coupling reactions, making the process more viable for industrial applications.

Chemical Reactions Analysis

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or amine derivatives.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acid Derivatives: Resulting from oxidation reactions.

  • Alcohol or Amine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(5-Bromo-2-methoxyphenyl)(2-methylphenyl)methanone: can be compared with other similar compounds, such as (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone and 5-Bromo-2-methoxybenzenesulfonyl chloride

Comparison with Similar Compounds

  • (5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone

  • 5-Bromo-2-methoxybenzenesulfonyl chloride

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Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-10-5-3-4-6-12(10)15(17)13-9-11(16)7-8-14(13)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOOJLPJNPQZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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